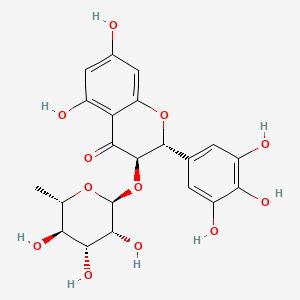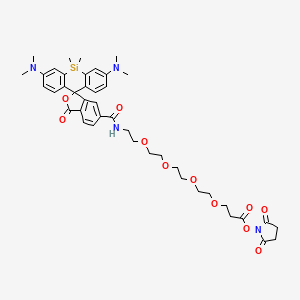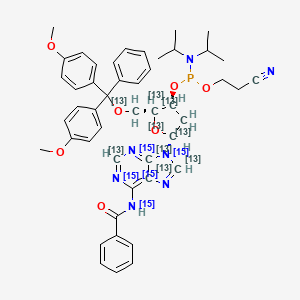
DMT-dA(bz) Phosphoramidite-13C10,15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-dA(bz) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is primarily used in the synthesis of DNA. The compound is a derivative of deoxyadenosine, where the exocyclic amine functions are protected by a benzoyl group. This compound is significant in scientific research due to its stable isotope labeling, which aids in various analytical and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dA(bz) Phosphoramidite-13C10,15N5 involves the protection of the exocyclic amine of deoxyadenosine with a benzoyl group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl group and diisopropylamine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity of the final product. The use of automated synthesizers and controlled environments helps in maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
DMT-dA(bz) Phosphoramidite-13C10,15N5 undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Substitution: The cyanoethyl group can be substituted under basic conditions to form the corresponding phosphate.
Deprotection: The DMT and benzoyl groups can be removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonia or methylamine in water.
Deprotection: Trichloroacetic acid for DMT removal and ammonium hydroxide for benzoyl group removal.
Major Products Formed
The major products formed from these reactions include the fully deprotected deoxyadenosine and its phosphate derivatives .
Wissenschaftliche Forschungsanwendungen
DMT-dA(bz) Phosphoramidite-13C10,15N5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Helps in studying DNA-protein interactions and DNA replication mechanisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of synthetic oligonucleotides for various applications .
Wirkmechanismus
The compound exerts its effects by incorporating into DNA during synthesis. The labeled isotopes (carbon-13 and nitrogen-15) allow for precise tracking and quantification of the DNA molecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMT-dC(bz) Phosphoramidite: Similar in structure but involves cytosine instead of adenine.
DMT-dG(ib) Phosphoramidite: Uses isobutyryl protection for guanine.
DMT-dT Phosphoramidite: Thymine-based phosphoramidite .
Uniqueness
DMT-dA(bz) Phosphoramidite-13C10,15N5 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. The benzoyl protection of the exocyclic amine also offers specific advantages in terms of stability and reactivity during DNA synthesis .
Eigenschaften
Molekularformel |
C47H52N7O7P |
|---|---|
Molekulargewicht |
871.8 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl](15N)benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,52+1,53+1 |
InChI-Schlüssel |
GGDNKEQZFSTIMJ-CZERUFHBSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)[15NH]C(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
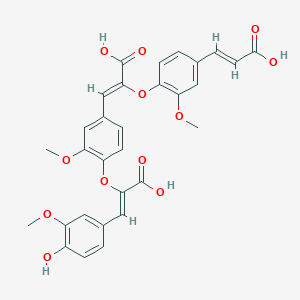
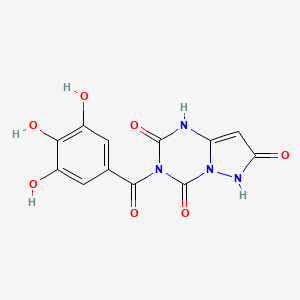
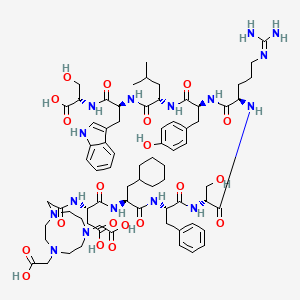
![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)
